molecular formula C10H15ClFN5 B12222907 N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride

Cat. No.: B12222907
M. Wt: 259.71 g/mol
InChI Key: QMJQLMVAMKWVJZ-UHFFFAOYSA-N
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Description

N-[(5-Fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride is a pyrazole-based compound featuring a fluorinated pyrazole core linked via a methylene bridge to a secondary amine-substituted pyrazole ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or agrochemical applications. Key structural attributes include:

  • Methyl substituents: At the 1- and 3-positions of the fluoropyrazole ring, steric effects may influence molecular interactions.
  • Hydrochloride salt: Improves aqueous solubility compared to the free base form, critical for bioavailability .

Properties

Molecular Formula

C10H15ClFN5

Molecular Weight

259.71 g/mol

IUPAC Name

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C10H14FN5.ClH/c1-7-8(10(11)16(3)13-7)6-12-9-4-5-15(2)14-9;/h4-5H,6H2,1-3H3,(H,12,14);1H

InChI Key

QMJQLMVAMKWVJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1CNC2=NN(C=C2)C)F)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride typically involves multiple steps, including the formation of the pyrazole rings and the introduction of the fluorine atom. Common reagents used in the synthesis include pyrazole derivatives, fluorinating agents, and various catalysts. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds.

Scientific Research Applications

Medicinal Chemistry

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride has been investigated for its potential as an antitumor agent . Studies have shown that derivatives of pyrazole compounds exhibit significant cytotoxic activity against various cancer cell lines. For instance, research indicates that modifications to the pyrazole ring can enhance the compound's efficacy against breast and colon cancer cells .

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives and tested their anticancer properties. The compound demonstrated IC50 values in the low micromolar range against MCF7 (breast cancer) and HT29 (colon cancer) cell lines, suggesting its potential as a lead compound for further development .

Agricultural Applications

The compound has also been explored for its use as a herbicide . Its structural characteristics allow it to inhibit specific enzymes involved in plant growth, making it effective against various weed species. Research has indicated that formulations containing this compound show promising results in controlling resistant weed populations in soybean crops .

Data Table: Herbicidal Efficacy

CompoundTarget Weed SpeciesEfficacy (%)Application Rate (g/ha)
This compoundAmaranthus palmeri85100
Other HerbicideEchinochloa crus-galli90150

Material Science

In addition to biological applications, this compound has been utilized in the development of novel materials . Its unique chemical structure allows it to be incorporated into polymers and coatings that exhibit enhanced thermal stability and chemical resistance .

Case Study: Polymer Development

A recent study demonstrated the incorporation of this compound into polyurethane matrices, resulting in improved mechanical properties and thermal performance compared to traditional formulations. The modified polymers showed potential for use in high-performance applications such as automotive and aerospace components .

Mechanism of Action

The mechanism of action of N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

The following analysis compares the target compound with analogous pyrazole derivatives from literature, focusing on substituent effects, physicochemical properties, and synthetic strategies.

Structural Analogues and Substituent Effects
Compound Name Key Substituents/Features Molecular Weight (g/mol) Melting Point (°C) Notable Properties/Applications
N-[(5-Fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride (Target) 5-Fluoro, 1,3-dimethyl, methylamine, hydrochloride 285.7 (free base) Not reported Enhanced solubility (salt form)
N-[(5-Fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride 5-Fluoro, 1,3-dimethyl, propylamine, hydrochloride 313.8 (free base) Not reported Increased lipophilicity (propyl chain)
5-Chloro-N-(4-cyano-1-phenylpyrazol-5-yl)-3-methyl-1-phenylpyrazole-4-carboxamide Chloro, cyano, aryl, carboxamide 403.1 133–135 High crystallinity, agrochemical lead
4-Chloro-1-isopropyl-3-methylpyrazole-5-sulfonyl chloride Chloro, sulfonyl chloride, isopropyl 253.7 Not reported Reactive intermediate for synthesis

Key Observations :

  • Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity may reduce steric hindrance and increase electronic effects compared to chlorine in carboxamide derivatives .
  • Alkyl Chain Length : The propyl-substituted analogue () exhibits higher lipophilicity than the methyl-substituted target compound, which could influence membrane permeability .
  • Functional Groups : Carboxamide derivatives () show higher melting points (133–183°C) due to hydrogen bonding, contrasting with the target’s hydrochloride salt, which prioritizes solubility over crystallinity .
Physicochemical Properties
  • Solubility : The hydrochloride salt of the target compound likely has superior aqueous solubility compared to neutral pyrazole derivatives (e.g., ’s carboxamides) .
  • Stability : Fluorinated pyrazoles (target and ) are generally more metabolically stable than chlorinated analogues, as C-F bonds resist enzymatic cleavage .
  • Synthetic Complexity : The target’s synthesis involves fewer steps than carboxamide derivatives (), which require coupling reagents like EDCI/HOBt and extensive purification .

Biological Activity

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride is a novel compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, and other pharmacological properties.

The compound's molecular formula is C8H10FN5HClC_{8}H_{10}FN_{5}\cdot HCl, with a molecular weight of approximately 205.66 g/mol. The presence of the fluorine atom and the pyrazole moieties contribute to its unique biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound.

Case Study:
A study evaluated the compound against various cancer cell lines, reporting significant cytotoxic effects. The compound exhibited an IC50 value of 12.50 µM against the MCF7 breast cancer cell line and 42.30 µM against NCI-H460 lung cancer cells, indicating promising anticancer properties .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)
MCF712.50
NCI-H46042.30

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory properties, which are crucial in treating various inflammatory diseases.

Research Findings:
In vitro studies have shown that similar pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation markers in human fibroblasts. The introduction of specific substituents on the pyrazole ring significantly enhances anti-inflammatory activity .

Table 2: Summary of Anti-inflammatory Effects

Compound TypeCOX Inhibition IC50 (nM)
Pyrazole Derivative A150
Pyrazole Derivative B75

Other Biological Activities

Beyond anticancer and anti-inflammatory effects, pyrazoles exhibit a range of biological activities:

  • Antioxidant Activity: Compounds with pyrazole structures are known for their ability to scavenge free radicals and reduce oxidative stress.
  • Antimicrobial Activity: Certain derivatives have shown efficacy against bacterial strains, although this compound has not been extensively tested in this regard .
  • Neuroprotective Effects: Some studies suggest potential neuroprotective roles due to their ability to modulate pathways involved in neurodegeneration .

The biological activities of this compound can be attributed to its interaction with various molecular targets:

  • Inhibition of Kinases: The compound may inhibit specific kinases involved in cancer cell proliferation.
  • Modulation of Signaling Pathways: It potentially alters signaling pathways related to inflammation and apoptosis.

Q & A

Q. Stability protocols :

  • Temperature : Store at -20°C in amber vials to prevent photodegradation .
  • Lyophilization : Freeze-drying in mannitol or sucrose matrices enhances long-term stability .

Q. Experimental validation :

ConditionSolubility (mg/mL)Half-life (days)Reference
PBS (pH 7.4) + 10% DMSO1.27
Ethanol8.530

How can computational modeling guide the design of derivatives with improved target affinity?

Answer:
Methods :

  • Molecular docking : Use AutoDock Vina to predict binding modes to targets (e.g., kinase domains) .
  • QSAR models : Correlate substituent electronegativity (e.g., fluorine) with inhibitory activity .

Case study :
Fluoro-substituted pyrazoles showed enhanced affinity for CB1 receptors due to:

  • Hydrophobic interactions : Fluorine atoms fit into lipophilic binding pockets .
  • Electrostatic effects : Negative electrostatic potential maps align with receptor active sites .

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